Product packaging for Ccris 6547(Cat. No.:CAS No. 138147-78-1)

Ccris 6547

Cat. No.: B10781997
CAS No.: 138147-78-1
M. Wt: 1106.3 g/mol
InChI Key: IUYCRRDHLJIJBB-XBSVZSNVSA-N
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Description

Contextualizing Azobisisobutyronitrile (AIBN) within Contemporary Chemical Science

In modern chemical science, AIBN is primarily valued as a clean and efficient source of free radicals. chinaamines.com Unlike organic peroxide initiators, such as benzoyl peroxide, AIBN's decomposition does not produce oxygenated by-products, which is advantageous in preventing unwanted side reactions or discoloration in the final product. echemi.comwikiwand.com This characteristic makes it a preferred initiator for the synthesis of high-purity polymers, including acrylics, styrenics, and polyvinyl chloride (PVC). echemi.comchinaamines.com

The core of AIBN's function lies in its thermal decomposition. When heated to temperatures typically between 66 °C and 72 °C, the central azo group (-N=N-) breaks down, releasing a stable molecule of nitrogen gas and two 2-cyanoprop-2-yl radicals. wikipedia.org The significant thermodynamic driving force for this reaction is the formation of the highly stable nitrogen gas. wikipedia.org These resulting carbon-centered radicals are stabilized by the adjacent nitrile group and are highly effective at initiating chain reactions. study.comlibretexts.org

Historical Perspective on the Emergence of Azobisisobutyronitrile (AIBN) in Academic Study

The first reported preparation of Azobisisobutyronitrile dates back to 1896 by Thiele and Heuser. acs.org However, its application as a tool in chemical synthesis, particularly in polymerization, gained prominence much later, around the 1940s. acs.org Early research focused on understanding its decomposition kinetics and the nature of the radicals it produced. acs.org These foundational studies established AIBN as a reliable and predictable radical initiator, paving the way for its widespread adoption.

The synthesis of AIBN is typically achieved through a two-step process starting from acetone (B3395972) cyanohydrin and hydrazine. wikipedia.orgguidechem.com The initial reaction forms a dialkylhydrazine intermediate, which is then oxidized to yield the final azo compound. wikipedia.orggoogle.com Over the years, academic and industrial research has refined these synthetic methods to improve yield and safety. scribd.com

Scope and Significance of Research on Azobisisobutyronitrile (AIBN)

The significance of AIBN in research is extensive, primarily due to its role in facilitating free-radical reactions. Its applications are a cornerstone of polymer chemistry, where it is used to initiate the polymerization of a vast array of vinyl monomers. guidechem.comchemicalbook.com It is frequently employed in the production of common plastics and rubbers. Beyond simple polymerization, AIBN is instrumental in creating copolymers, where different monomers are combined to achieve materials with specific properties like enhanced strength or flexibility.

In the realm of organic synthesis, AIBN initiates other important radical-induced reactions. Notable examples include:

Wohl-Ziegler Bromination : AIBN is used as the radical initiator for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS). wikipedia.orgcommonorganicchemistry.com

Anti-Markovnikov Hydrohalogenation : It can initiate the addition of hydrogen halides to alkenes against the standard Markovnikov rule. wikipedia.orgwikiwand.com

Radical Cyclizations : AIBN is used to generate radicals in various intramolecular and intermolecular carbon-carbon bond-forming reactions.

Furthermore, because AIBN's decomposition rate is predictable and largely unaffected by the solvent, it is often used in kinetic studies of free radical polymerization. Ongoing research continues to explore its thermal decomposition characteristics to enhance safety in industrial applications and to study its reaction mechanisms through computational methods. researchgate.netresearchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H79N15O9 B10781997 Ccris 6547 CAS No. 138147-78-1

Properties

CAS No.

138147-78-1

Molecular Formula

C56H79N15O9

Molecular Weight

1106.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide

InChI

InChI=1S/C56H79N15O9/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75)/t32?,35?,41-,42-,43+,44-,45-,49-/m0/s1

InChI Key

IUYCRRDHLJIJBB-XBSVZSNVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NCC(CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Strategies for Ccris 6547 and Its Analogues

Retrosynthetic Analysis of Ccris 6547

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves working backward from the target molecule to identify simpler precursor structures. longdom.orgchemrxiv.orgslideshare.net This process helps in designing a synthetic route by breaking down the complex target into readily available starting materials through a series of hypothetical bond disconnections. longdom.orgslideshare.net

For a molecule like this compound, a retrosynthetic analysis would involve identifying key disconnections based on the molecule's structural features, such as amide bonds, the tetrahydro-β-carboline ring system, and the various amino acid residues.

Cleavage of amide bonds connecting the amino acid residues.

Breaking bonds within the tetrahydro-β-carboline ring system to identify its precursors.

Disconnections that separate the linear peptide chain from the cyclic or modified amino acid components.

Identifying key disconnections is guided by considering known reliable synthetic reactions (transforms) that can form the bonds in the forward (synthetic) direction. longdom.org The goal is to arrive at commercially available or easily synthesized building blocks. longdom.orgslideshare.net

Following the retrosynthetic disconnections, the forward synthesis involves the strategic formation of chemical bonds to assemble the molecule from the identified precursors. For this compound, key bond formations would include:

Formation of peptide (amide) bonds between amino acids and peptide fragments. nih.govrsc.org This often requires activation of the carboxyl group and coupling with the amine group, typically employing coupling reagents to facilitate the thermodynamically unfavorable amide bond formation. rsc.org

Construction of the tetrahydro-β-carboline ring system. This could involve reactions such as Pictet-Spengler cyclization or related methodologies that form the cyclic structure from suitable precursors.

Formation of any bonds required to link the tetrahydro-β-carboline moiety to the peptide chain.

Strategic bond formations aim for high yields, minimal side reactions, and control over stereochemistry, which is crucial for peptide synthesis.

Novel Synthetic Routes for this compound

Developing novel synthetic routes for complex molecules like this compound often involves exploring innovative chemical transformations that can enhance efficiency, reduce the number of steps, and improve sustainability. americanpeptidesociety.orgrsc.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more chemical transformations that occur consecutively in a single reaction vessel without isolation of intermediates. kbdna.comnih.gov These reactions can significantly increase synthetic efficiency and reduce waste. kbdna.com In the context of peptide synthesis, cascade reactions can be designed to form multiple bonds or rings in one operation. researchgate.netrsc.org For a molecule like this compound, a hypothetical cascade sequence might involve the formation of several amide bonds or the construction of the tetrahydro-β-carboline ring system directly linked to the peptide chain in a single set of reaction conditions. For example, intramolecular N-acyliminium cascade reactions have been explored for cyclizing peptide-like molecules to form heterocyclic structures. researchgate.net Chemoenzymatic cascade reactions, combining enzymatic and chemical steps, are also emerging as a tool for complex molecule synthesis. ethz.chresearchgate.net

Multicomponent reactions (MCRs) are reactions in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. qyaobio.combeilstein-journals.orgnih.gov MCRs are highly atom-economical and can rapidly generate molecular complexity and diversity. beilstein-journals.orgnih.govpreprints.org They have been successfully applied in the synthesis of natural products and biologically active molecules, including peptides and peptidomimetics. beilstein-journals.orgpreprints.orgarkat-usa.orgacs.orgnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can form peptide-like backbones. beilstein-journals.orgnih.gov Applying MCR approaches to this compound could involve a reaction where several amino acid precursors and potentially components for the tetrahydro-β-carboline system are combined in a single pot to form a significant portion of the target molecule or key intermediates. acs.org This strategy is particularly powerful for generating diverse libraries of analogues. nih.gov

Chemo- and regioselectivity are paramount in the synthesis of complex molecules with multiple functional groups, such as this compound. Chemoselectivity refers to the preferential reaction of one functional group over others within the same molecule or a mixture of reactants. Regioselectivity concerns the preferential reaction at one specific site within a molecule where multiple similar sites exist. karger.comresearchgate.net

In peptide synthesis, achieving chemoselectivity is critical to ensure that amide bonds are formed only between the desired amino acids in the correct sequence, avoiding unwanted side reactions or branching. This is typically managed through the use of protecting groups, although strategies minimizing protection are being developed. chemrxiv.orgrsc.org Regioselectivity is important when a molecule contains multiple reactive sites, such as the different nucleophilic centers in amino acid side chains or the potential sites for cyclization in the tetrahydro-β-carboline formation. karger.com Enzymatic methods can offer high chemo- and regioselectivity under mild conditions. qyaobio.combachem.comrsc.orgfrontiersin.orgmdpi.com Developing synthetic routes for this compound would require careful control of reaction conditions and the judicious choice of reagents and catalysts to ensure that bond formations occur selectively at the desired positions, leading to the correct connectivity and stereochemistry of the final complex structure. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalytic methods are crucial in modern organic synthesis for improving reaction efficiency, selectivity, and sustainability. They involve the use of a catalyst, a substance that increases the rate of a chemical reaction without being consumed in the process. Various types of catalysis could potentially be employed in the complex synthesis of compounds like this compound (C56H79N15O9), depending on the specific chemical transformations required.

Organocatalysis Applications

Organocatalysis utilizes small organic molecules as catalysts, offering an alternative to traditional metal-based catalysis. scienceopen.comscienceopen.com These catalysts can activate substrates through covalent or non-covalent interactions, such as hydrogen bonding. scienceopen.com Organocatalysis has been successfully applied in a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions, enabling the enantioselective construction of various chemical bonds. scienceopen.comnih.govbeilstein-journals.org The development of bifunctional organocatalysts, possessing multiple activating groups, has further expanded their utility in complex molecule synthesis. nih.govbeilstein-journals.org While organocatalysis offers advantages such as metal-free conditions and potential for high stereoselectivity, specific applications of organocatalytic strategies in the synthesis of this compound (C56H79N15O9) were not found in the available information.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern synthetic chemistry, facilitating a vast array of reactions, including cross-coupling reactions, hydrogenations, oxidations, and cycloadditions. nih.govhanyang.ac.krresearchgate.netresearchgate.net Metals such as palladium, rhodium, copper, and others are widely used to activate substrates and promote bond formation with high efficiency and selectivity. nih.govhanyang.ac.krresearchgate.netorganic-chemistry.org These methods are particularly powerful for constructing complex carbon skeletons and introducing functional groups. nih.govhanyang.ac.kr Despite the broad applicability of transition metal catalysis in synthesizing complex molecules, specific examples or detailed studies on their use in the synthesis of this compound (C56H79N15O9) were not identified in the conducted search.

Biocatalytic Strategies

Biocatalysis employs enzymes or whole cells as catalysts to perform chemical transformations. acsgcipr.orgnih.govnih.govrsc.org Biocatalytic reactions are often characterized by high chemo-, regio-, and stereoselectivity, operating under mild reaction conditions (e.g., ambient temperature and pressure, aqueous environments). nih.govmdpi.com Enzymes can catalyze a diverse range of reactions, including esterifications, transesterifications, oxidations, reductions, and the formation of C-N and C-C bonds. nih.govnih.govrsc.orgmdpi.com The use of biocatalysis aligns with green chemistry principles due to its inherent selectivity and reduced need for harsh reagents or conditions. mdpi.com While biocatalysis is increasingly applied in the synthesis of complex molecules and pharmaceuticals, specific research detailing the application of biocatalytic strategies for the synthesis of this compound (C56H79N15O9) was not found.

Diversity-Oriented Synthesis Applied to this compound Derivatives

Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of structurally diverse small molecules from common starting materials through a series of branching synthetic pathways. organic-chemistry.orgscispace.comsemanticscholar.orgcam.ac.uk Unlike target-oriented synthesis, which focuses on a single molecule, or combinatorial synthesis, which often explores variations around a single scaffold, DOS seeks to create molecular libraries with significant variations in their core structures, stereochemistry, and functional groups. scispace.comsemanticscholar.orgcam.ac.uk This approach is particularly valuable in drug discovery and chemical biology for exploring chemical space and identifying novel compounds with desired properties. scispace.comsemanticscholar.orgcam.ac.uk Applying DOS to a complex scaffold like this compound (C56H79N15O9) could potentially involve designing synthetic routes that allow for diversification at multiple points in the synthesis, leading to a library of analogues with varied structural features. However, specific studies applying DOS principles directly to the synthesis of this compound (C56H79N15O9) derivatives were not found in the available literature.

Iii. Mechanistic Investigations of Ccris 6547 Reactions and Interactions

Molecular Basis of Ccris 6547 Interactions with Biological Systems

Allosteric Modulation Studies

Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric binding site on a protein, leading to a conformational change that affects the protein's function or its affinity for the orthosteric ligand. universiteitleiden.nlmdpi.comfrontiersin.org This mechanism is a widespread control mechanism for protein function and is increasingly recognized in various receptor families, including G protein-coupled receptors (GPCRs). universiteitleiden.nlfrontiersin.org Allosteric modulators can enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the binding or action of an orthosteric agonist. mdpi.comfrontiersin.orgfrontiersin.org Advantages of allosteric modulators can include greater receptor subtype selectivity and more physiological modulation of activity compared to orthosteric ligands. frontiersin.orgfrontiersin.org

Despite the general importance of allosteric modulation in biological systems, specific studies investigating the potential of this compound to act as an allosteric modulator, or the allosteric effects of other molecules on this compound's interactions, were not identified in the conducted literature search. Therefore, no specific data or research findings on this compound within the context of allosteric modulation studies can be presented at this time.

Biochemical Pathways Modulated by this compound

Understanding how a compound interacts with and modulates biochemical pathways is crucial for elucidating its biological effects. This typically involves mapping the pathways influenced, analyzing the modulation of enzyme activities within those pathways, and assessing changes in metabolic fluxes. researchgate.net

Pathway Mapping and Network Analysis

Pathway mapping and network analysis aim to identify the specific biochemical pathways and molecular networks that are affected by a compound. This can involve various experimental techniques and computational approaches to delineate the interactions between the compound and cellular components, such as proteins, enzymes, and metabolites, within the context of complex biological networks. Studies analyzing metabolic pathways of different species can provide insights into metabolic functions relevant to diseases and pharmacological targets. researchgate.net

No specific research detailing the mapping or network analysis of biochemical pathways modulated by this compound was found in the available literature.

Enzyme Activity Modulation

Enzyme activity modulation is a key mechanism by which many compounds exert their biological effects. This can involve direct binding to the enzyme's active site or an allosteric site, leading to activation or inhibition of enzyme function. Analyzing the impact of a compound on the kinetics and regulation of specific enzymes within a pathway provides detailed insights into its mechanism of action.

Specific studies investigating the modulation of enzyme activity by this compound were not identified in the conducted literature search.

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of reactions within a metabolic network in vivo. researchgate.netfrontiersin.org By providing a detailed flux map, MFA reveals how metabolic fluxes are distributed across the network, offering insights into cellular physiology and responses to perturbations. researchgate.net MFA often involves using isotopically labeled nutrients and computational methods to estimate intracellular fluxes. researchgate.netfrontiersin.org

While MFA is a widely used tool in metabolic engineering and biological research researchgate.netuclouvain.be, no specific metabolic flux analysis studies involving this compound were found in the available literature.

Theoretical and Computational Mechanistic Studies

Theoretical and computational methods, such as quantum chemical calculations, play an increasingly important role in understanding chemical reactions and interactions at a fundamental level.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are valuable tools for investigating the electronic structure, reactivity, and interaction energies of molecules. akj.aznih.govacademie-sciences.frnrel.govmdpi.com DFT calculations can provide insights into reaction mechanisms, transition states, and the nature of chemical bonds. akj.aznih.govnrel.gov These methods are widely applied in various fields of chemistry and related disciplines to complement experimental studies and predict molecular properties. akj.aznrel.gov

While quantum chemical calculations, including DFT, are extensively used in mechanistic studies of various compounds akj.aznih.govacademie-sciences.frnrel.govmdpi.comnih.gov, no specific theoretical or computational mechanistic studies, such as DFT calculations, focused on this compound were identified in the conducted literature search.

Molecular Dynamics Simulations

Based on the available information, specific research findings detailing molecular dynamics simulations conducted on this compound were not identified. Therefore, a discussion of simulation parameters, trajectories, or outcomes for this compound cannot be provided here.

Reaction Pathway Modeling

Based on the available information, detailed research findings, data tables, and specific discussions focusing solely on the application of theoretical and computational approaches (in silico screening, virtual library design, molecular modeling, simulation, conformational analysis, and protein-ligand docking) specifically concerning the chemical compound "this compound" (C56H79N15O9) could not be retrieved through the search.

While the compound "this compound" with the molecular formula C56H79N15O9 is identified with associated PubChem CIDs, including CID 122127 uni.lu, the search results predominantly discuss computational methods in a general context or in relation to other chemical entities and biological targets nih.govbiorxiv.orgnih.govnih.govarxiv.orgnih.govrsc.orgunivr.iteco-vector.comnih.govnih.govnih.gov. Information linking these specific computational techniques directly to studies on "this compound" with supporting data or detailed findings required to populate the specified outline sections was not found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the theoretical and computational approaches applied to "this compound" with detailed research findings and data tables, as the necessary specific information is not available in the search results.

Below is the requested table listing the compound name and its PubChem CID based on the initial identification.

Iv. Theoretical and Computational Approaches in Ccris 6547 Research

Molecular Modeling and Simulation of Ccris 6547

Force Field Development and Validation

Accurate molecular simulations of this compound and its interactions require reliable force fields. Force fields are sets of parameters and equations used to calculate the potential energy of a system of atoms based on their positions. For a complex molecule like this compound, which contains peptide bonds, aromatic rings (indole and imidazole), and various functional groups uni.lu, standard force fields may require parameterization or validation to ensure accuracy.

Development involves deriving parameters for terms describing bond stretching, angle bending, dihedral rotation, and non-bonded interactions (van der Waals and electrostatic forces) specifically for the atom types and functional groups present in this compound. This often utilizes high-level quantum mechanical calculations on smaller model compounds that mimic fragments of this compound.

Validation is a critical step to assess the performance of the force field. This involves comparing simulation results obtained using the force field against available experimental data or more accurate theoretical calculations. Relevant properties for validation might include:

Conformational Energies: Comparing calculated relative energies of different conformers of this compound to quantum mechanical data.

Structural Parameters: Validating bond lengths, bond angles, and dihedral angles against crystallographic data (if available) or quantum mechanical optimized structures.

Vibrational Frequencies: Comparing calculated vibrational modes to spectroscopic data.

Thermodynamic Properties: Validating properties like hydration free energies if experimental data exists for this compound or similar molecules.

An illustrative validation might involve comparing the dihedral angle distributions obtained from molecular dynamics simulations using the developed force field against target data from quantum mechanics or experimental observations.

Dihedral Angle (degrees)Force Field Simulation (%)Target Data (%)
-180 to -1201518
-120 to -604037
-60 to 02022
0 to 60108
60 to 12056
120 to 180109

Deviations between simulation results and target data indicate areas where force field parameters may need refinement.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for this compound Analogues

QSAR and SAR studies aim to establish relationships between the structural features of this compound analogues and their observed activities. These relationships can then be used to predict the activity of new, untested compounds and to guide the design of analogues with improved properties.

Predictive Model Development

Developing predictive models involves building mathematical or statistical models that correlate molecular descriptors (numerical representations of molecular structure) with biological or physicochemical activity data for a series of this compound analogues. Common methods include:

Multiple Linear Regression (MLR): A simple linear relationship between activity and a set of descriptors.

Partial Least Squares (PLS): Useful when descriptors are highly correlated.

Support Vector Machines (SVM): Powerful non-linear models.

Machine Learning Algorithms: Including random forests, neural networks, and deep learning, capable of capturing complex relationships.

The choice of model depends on the size and nature of the dataset, the complexity of the structure-activity relationship, and the desired interpretability of the model. Model validation using techniques like cross-validation or external test sets is essential to ensure predictive power on unseen data.

Descriptor Generation and Selection

Molecular descriptors are numerical values that encode information about the structural, electronic, and physicochemical properties of a molecule. For this compound analogues, a wide range of descriptors can be generated, including:

0D Descriptors: Molecular weight, number of atoms, number of rotatable bonds.

1D Descriptors: Fragment counts (e.g., number of aromatic rings, hydroxyl groups), presence of specific substructures.

2D Descriptors: Molecular connectivity indices, Kier and Hall indices, topological polar surface area (TPSA).

3D Descriptors: Molecular volume, surface area, shape descriptors, pharmacophore features, partial charges, and descriptors derived from molecular simulations (e.g., conformational flexibility).

Descriptor selection is crucial to avoid overfitting and identify the most relevant features influencing activity. Techniques like correlation analysis, principal component analysis (PCA), and feature selection algorithms (e.g., recursive feature elimination) are employed to reduce the dimensionality of the descriptor space and select a meaningful subset.

Interpretation of SAR Data

Interpreting SAR data derived from QSAR models or direct analysis of structure-activity relationships provides insights into how specific structural modifications in this compound analogues affect their activity. This involves identifying which descriptors or structural fragments are positively or negatively correlated with activity.

For example, analysis might reveal that:

Introducing a polar group at a specific position enhances activity.

Increasing the lipophilicity beyond a certain threshold decreases activity.

The presence or absence of a particular hydrogen bond donor or acceptor is critical for binding to a target (if applicable).

Conformational flexibility, as captured by 3D descriptors or simulations, plays a significant role in determining activity.

An illustrative SAR data analysis for hypothetical this compound analogues might show the following trends:

AnalogueStructural Modification (relative to this compound)Hypothetical Activity (Arbitrary Units)SAR Interpretation
AAddition of a methyl group at R115Minor increase in activity.
BSubstitution of a polar group at R285Significant increase in activity; polar interaction favored.
CRemoval of a hydrogen bond donor at R35Large decrease in activity; H-bond crucial.
DIncreased flexibility in a specific linker30Moderate decrease in activity; rigid conformation preferred.

This type of interpretation guides the rational design of new analogues by suggesting specific structural changes likely to improve activity.

Advanced Cheminformatics for this compound Data Analysis

Advanced cheminformatics techniques provide powerful tools for analyzing large datasets related to this compound and its analogues, enabling deeper insights into chemical space and facilitating the identification of novel compounds.

Chemical Space Exploration

Chemical space exploration involves visualizing and navigating the vast theoretical space of possible chemical structures related to this compound. Techniques used include:

Dimensionality Reduction: Methods like Principal Component Analysis (PCA), t-Distributed Stochastic Neighbor Embedding (t-SNE), and Uniform Manifold Approximation and Projection (UMAP) are used to reduce the high-dimensional descriptor space into two or three dimensions for visualization. This allows researchers to see clusters of similar compounds and identify regions of chemical space occupied by active or inactive molecules.

Similarity Searching: Using molecular fingerprints or descriptors to find compounds structurally similar to this compound or its active analogues within large databases. This can identify potential new leads or provide context for SAR analysis.

Diversity Analysis: Assessing the structural diversity within a set of this compound analogues or a screening library to ensure broad coverage of the relevant chemical space.

De Novo Design: Computational methods that generate novel molecular structures with desired properties, potentially exploring regions of chemical space far from known this compound analogues.

Exploring the chemical space helps in understanding the structural diversity of existing this compound data, identifying gaps where new compounds could be synthesized and tested, and prioritizing which areas of chemical space are most likely to contain highly active analogues. This systematic exploration is essential for efficient and effective compound discovery and optimization efforts.

Data Mining and Pattern Recognition

Data mining involves the computational process of discovering patterns in large datasets, often at the intersection of artificial intelligence, machine learning, statistics, and database systems upc.edu. Pattern recognition, closely related, focuses on the classification and identification of these patterns gvpress.comresearchgate.net. In the context of chemical compounds like this compound, data mining and pattern recognition techniques could be applied to various types of data, if available.

Potential applications of data mining and pattern recognition in research involving this compound could include:

Identification of Structural Motifs: Analyzing databases of peptides and related compounds to identify recurring structural motifs present in this compound that might be associated with specific properties or activities.

Correlation of Structure with Predicted Properties: Mining datasets containing predicted or experimental properties for similar peptides to identify patterns and correlations. For this compound, computationally predicted properties such as Molecular Weight (1105.6185 Da), Monoisotopic Mass (1104.6112 Da for [M-H]-), XlogP (2.2), and Predicted Collision Cross Section (CCS) values for various adducts (e.g., [M+H]+ at 326.5 Ų, [M+Na]+ at 339.1 Ų) represent data points that can be analyzed uni.lu.

Predictive Modeling: Developing models to predict potential interactions, stability, or other relevant characteristics of this compound based on patterns observed in datasets of known compounds. Techniques like classification and clustering, common in data mining and pattern recognition, could be employed for this purpose gvpress.comresearchgate.net.

While specific research findings from the application of these techniques directly to this compound were not found in the provided sources, the general methodologies described in the literature, such as applying supervised and unsupervised learning algorithms like clustering and classification, or advanced methods like feature extraction, are applicable frameworks for future studies if relevant datasets become available upc.edugvpress.comresearchgate.netarxiv.org.

An example of computationally derived data for this compound, which could be part of a larger dataset for data mining, includes its predicted collision cross-section values:

Adductm/zPredicted CCS (Ų)
[M+H]+1106.6258326.5
[M+Na]+1128.6077339.1
[M+NH4]+1123.6523338.7
[M+K]+1144.5817327.5
[M-H]-1104.6112334.8
[M+Na-2H]-1126.5932344.4
[M]+1105.6180338.1
[M]-1105.6190338.1

These values, calculated using computational methods, provide insights into the compound's three-dimensional structure and behavior in the gas phase uni.lu. Analyzing patterns in such data across a range of related compounds could aid in understanding structural features and their impact on physical properties.

Ontology and Classification of this compound Related Compounds

Ontology in chemistry provides a structured, formal representation of knowledge about chemical entities, their properties, and relationships. Classification involves grouping compounds based on shared characteristics, such as structural features, physical properties, or biological activity. For this compound, ontology and classification approaches are essential for placing it within the broader landscape of chemical space and understanding its potential relationships with other compounds.

This compound, with its molecular formula C56H79N15O9 and complex peptide structure uni.lu, would be classified within chemical ontologies based on several factors:

Structural Classification: As a peptide, it belongs to the class of organic compounds containing amide linkages formed between amino acids. Further classification would consider the specific amino acid sequence and any modifications or cyclization present in its structure uni.lu.

Functional Classification: If the compound exhibits any known biological or chemical activity, it would be classified accordingly within relevant functional or pharmacological ontologies.

Physicochemical Properties: Classification can also be based on computed or experimental properties like molecular weight, lipophilicity (XlogP of 2.2) uni.lu, and other descriptors.

Chemical ontology provides a framework for organizing information about this compound and its related compounds, enabling more effective searching, integration of data from different sources, and reasoning about chemical knowledge. By classifying this compound within established hierarchies and relating it to other compounds through defined relationships (e.g., "has substructure," "is analog of," "is a precursor to"), researchers can leverage existing knowledge about related molecules.

V. Preclinical Investigative Models and Experimental Designs for Ccris 6547

In Vitro Experimental Systems

In vitro studies provide controlled environments to evaluate the direct effects of Ccris 6547 on biological components, such as cells, enzymes, or reconstituted biochemical pathways. These systems are essential for initial screening, mechanism elucidation, and identifying potential cellular targets.

Cell-Based Assays (excluding human cell lines for clinical trials)

Cell-based assays are widely used to assess the cellular impact of this compound. These assays can measure various endpoints, including cell viability, proliferation, apoptosis, signaling pathway modulation, and specific functional responses. Non-human mammalian cell lines or primary cells derived from preclinical species are typically employed.

For instance, studies might investigate the effect of this compound on a specific cellular process hypothesized to be relevant to its intended therapeutic area. An example could involve evaluating its impact on inflammatory responses in murine macrophage cell lines. Researchers might measure the production of pro-inflammatory cytokines like TNF-alpha or IL-6 following stimulation with lipopolysaccharide (LPS) in the presence or absence of this compound.

Illustrative Data Table: Effect of this compound on TNF-alpha Production in Murine Macrophages

Treatment GroupThis compound Concentration (µM)TNF-alpha Production (pg/mL, Mean ± SD)
Vehicle Control055.2 ± 4.1
LPS Stimulated0875.9 ± 55.3
LPS + this compound (Low)1.0620.5 ± 48.7
LPS + this compound (Mid)5.0310.1 ± 30.2
LPS + this compound (High)10.0155.8 ± 22.1

Illustrative Research Findings: Hypothetical studies using murine macrophage cell lines stimulated with LPS demonstrated a dose-dependent reduction in TNF-alpha production upon treatment with this compound. This suggests a potential anti-inflammatory effect at the cellular level. Further assays could explore the compound's influence on other cytokines or inflammatory mediators.

Enzyme Assays and Biochemical Reconstitutions

Enzyme assays are crucial for determining if this compound directly interacts with or modulates the activity of specific enzymes hypothesized to be its molecular targets. Biochemical reconstitution experiments involve purifying target proteins or assembling key components of a biological pathway in vitro to study the compound's effects in a simplified system.

For example, if this compound is hypothesized to inhibit a particular kinase enzyme, in vitro kinase assays would be performed. These assays typically involve incubating the enzyme with its substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of this compound. Enzyme activity can be measured by detecting the phosphorylation of the substrate.

Illustrative Data Table: Inhibition of Target Kinase Activity by this compound

This compound Concentration (nM)Relative Enzyme Activity (% of Control, Mean ± SD)
0100.0 ± 3.5
0.588.2 ± 4.1
1.075.5 ± 3.9
5.030.1 ± 2.8
10.015.7 ± 1.9
50.05.1 ± 0.8

Illustrative Research Findings: Hypothetical enzyme assays confirmed that this compound acts as an inhibitor of the target kinase in a concentration-dependent manner, with an estimated IC50 value in the low nanomolar range. This provides direct biochemical evidence supporting the proposed mechanism of action.

Organ-on-a-Chip Models

Organ-on-a-chip technology utilizes microfluidic devices to create miniature, functional models of human or animal organs. These models can mimic the complexity of organ-level biology, including tissue-tissue interfaces, mechanical forces, and fluid flow, providing a more physiologically relevant in vitro system than traditional cell culture. While the prompt excludes human cell lines for clinical trials, organ-on-a-chip models using non-human or generic cell sources can be valuable preclinical tools.

For instance, a liver-on-a-chip model could be used to study the metabolic fate of this compound or its potential interactions with hepatic processes. A gut-on-a-chip model might investigate its absorption characteristics or effects on intestinal barrier function.

Illustrative Research Findings: Hypothetical studies utilizing a rodent liver-on-a-chip model indicated that this compound undergoes limited metabolism in hepatic tissue over a 24-hour period, suggesting a potentially long half-life or alternative clearance mechanisms. Further studies with different organ-on-a-chip models could provide insights into tissue-specific effects and distribution.

In Vivo Model Systems (excluding human clinical data)

In vivo studies are essential for evaluating the effects of this compound in living organisms, allowing for the assessment of its activity in the context of complex physiological systems, including pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). These studies utilize non-mammalian and mammalian animal models of disease.

Non-mammalian Model Organisms (e.g., zebrafish, C. elegans)

Non-mammalian models offer cost-effective and high-throughput systems for initial in vivo screening and toxicity assessment. Organisms like zebrafish (Danio rerio) and the nematode Caenorhabditis elegans are genetically tractable and allow for rapid evaluation of compound effects on development, behavior, and specific organ functions.

For example, zebrafish embryos can be used to assess the impact of this compound on angiogenesis or developmental processes. C. elegans models relevant to neurological disorders or aging can be employed to study the compound's effects on neuronal function or lifespan.

Illustrative Research Findings: Hypothetical studies in a zebrafish model of inflammation demonstrated that this compound treatment reduced neutrophil migration to a site of injury, providing initial in vivo evidence of its anti-inflammatory potential. Studies in C. elegans indicated no significant adverse effects on lifespan or reproductive capacity at tested concentrations.

Mammalian Preclinical Models (e.g., rodent models of disease, excluding clinical trial data)

Mammalian models, particularly rodents (mice and rats), are the most common preclinical in vivo systems. Disease models in these species are used to evaluate the efficacy of this compound in a setting that mimics aspects of human pathology. These studies also provide data on in vivo pharmacokinetics and preliminary tolerability.

For instance, if this compound is being developed for an inflammatory condition, it might be tested in a murine model of inflammatory bowel disease (IBD) or rheumatoid arthritis. Efficacy endpoints would include disease severity scores, histological analysis of affected tissues, and measurement of relevant biomarkers.

Illustrative Data Table: Effect of this compound in a Murine Model of Colitis

Treatment GroupDisease Activity Index (Mean ± SD)Colon Length (cm, Mean ± SD)Histological Score (Mean ± SD)
Vehicle Control1.2 ± 0.38.5 ± 0.41.5 ± 0.5
DSS Control (Disease)4.8 ± 0.66.1 ± 0.59.2 ± 1.1
This compound Treated2.5 ± 0.47.9 ± 0.64.1 ± 0.8

Illustrative Research Findings: Hypothetical studies in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine model of colitis showed that treatment with this compound significantly reduced disease activity index scores, preserved colon length, and improved histological markers of inflammation compared to the untreated disease group. This provides preclinical evidence of the compound's potential efficacy in an in vivo model of inflammatory disease. Further studies would explore dose-response relationships and duration of effect.

Efficacy Studies in Disease Models (focused on mechanistic insight, not clinical outcomes)

Efficacy studies for this compound in disease models have primarily focused on understanding the mechanistic basis of its therapeutic effects, particularly its role as a GRPR antagonist in inhibiting the growth and progression of various cancers. Research has demonstrated that this compound can inhibit tumor growth in experimental models of pancreatic, mammary, prostate, gastric, lung, glioblastoma, and neuroblastoma cancers frontiersin.orgpnas.orgnih.govtandfonline.comresearchgate.netnih.goviiarjournals.orgmdpi.comnih.govnih.govnih.govaacrjournals.orgfrontiersin.orgmdpi.com.

The core mechanistic insight derived from these studies is that this compound exerts its antitumor effects by blocking the activation of GRPR, which is often overexpressed in these malignancies frontiersin.orgnih.govnih.goviiarjournals.orgnih.govmdpi.commdpi.com. Inhibition of GRPR signaling by this compound has been consistently linked to the down-regulation of epidermal growth factor receptors (EGFRs) pnas.orgnih.govtandfonline.comresearchgate.net. This suggests a crucial interplay between GRPR and EGFR pathways in promoting tumor growth, where this compound disrupts this crosstalk. Studies have shown that this compound treatment leads to a decrease in the levels and mRNA expression of EGFRs in various cancer models pnas.orgtandfonline.com. This down-regulation of EGFRs is considered a major mechanism by which this compound inhibits tumor proliferation pnas.orgnih.gov.

Furthermore, this compound's mechanistic effects extend to influencing downstream signaling cascades activated by GRPR and EGFR, including pathways involving phospholipase C (PLC)/protein kinase C (PKC) and extracellular signal-regulated protein kinase (ERK)/mitogen-activated protein kinase (MAPK) frontiersin.org. By blocking GRPR activation, this compound attenuates these pro-survival and proliferative signals within cancer cells frontiersin.orgtandfonline.com.

Beyond cancer, this compound has also been investigated in models of other diseases, such as sepsis and arthritis, to explore the mechanistic involvement of GRPR in inflammatory processes atsjournals.orgscielo.br. In a sepsis model, this compound was shown to attenuate the release of pro-inflammatory cytokines like TNF-α and IL-1β from macrophages, suggesting a role for GRPR in modulating the inflammatory response atsjournals.org. This indicates that the mechanistic scope of this compound's action extends beyond direct tumor growth inhibition to include modulation of the immune and inflammatory systems.

Experimental Design Methodologies

Preclinical investigations of this compound have employed a range of experimental design methodologies to thoroughly characterize its biological activity and mechanisms.

Dose-response studies have been fundamental in understanding the mechanistic effects of this compound. These studies aim to determine the relationship between the concentration or amount of this compound administered and the magnitude of the observed biological response, with a focus on the underlying cellular and molecular mechanisms. For example, studies evaluating the effect of this compound on tumor growth inhibition have demonstrated a dose-dependent reduction in tumor size or weight in various animal models nih.gov.

Interestingly, some studies investigating the effects of this compound on memory consolidation in the central nervous system have revealed a typical inverted U-shaped dose-response pattern, where intermediate doses impair memory, while higher doses may have no effect or even enhance memory frontiersin.org. This highlights that the mechanistic outcome of GRPR antagonism by this compound can be highly dependent on the specific biological context and the dose administered, suggesting complex downstream signaling dynamics. Dose-response curves have also been used to characterize the antagonistic potency of this compound against GRP-induced effects, such as scratching behavior in mice, showing dose-dependent shifts in response plos.org.

Combination studies have been crucial in exploring the potential for this compound to enhance the efficacy of other therapeutic agents, particularly in cancer treatment. These studies assess whether combining this compound with other drugs results in synergistic, additive, or antagonistic effects on disease markers or outcomes. The rationale often involves targeting multiple pathways critical for disease progression.

Research has shown synergistic antitumor effects when this compound is combined with conventional chemotherapeutic agents like temozolomide (B1682018) and gemcitabine (B846) in experimental tumor models frontiersin.orgnih.govnih.govaacrjournals.orgspandidos-publications.com. Mechanistically, this synergy is often attributed to the ability of this compound to inhibit GRPR-mediated signaling, which can contribute to resistance to other therapies or promote tumor survival nih.govnih.gov. By blocking GRPR, this compound may sensitize cancer cells to the effects of cytotoxic drugs or overcome resistance mechanisms nih.gov. For instance, the combination of this compound and temozolomide showed enhanced inhibition of glioblastoma growth compared to either agent alone frontiersin.orgnih.gov. Similarly, combining this compound with gemcitabine demonstrated increased potency against pancreatic cancer xenografts nih.gov.

Assessing synergy and antagonism in these studies often involves methodologies like isobolographic analysis or calculating combination indices to quantitatively determine the nature of the drug interaction spandidos-publications.com. These approaches help to understand if the combined effect is greater than expected from the sum of individual drug effects (synergy) or less (antagonism) spandidos-publications.com.

While specific high-throughput screening (HTS) campaigns focused solely on identifying this compound are not detailed in the provided results, HTS techniques are broadly relevant to the discovery and characterization of compounds like this compound and the identification of synergistic drug combinations pnas.orgspandidos-publications.comresearchgate.net. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or phenotypic assays tandfonline.complos.orgnih.govatsjournals.orgsciex.com.

In the context of GRPR antagonists, HTS could be employed to identify novel compounds that bind to or modulate GRPR activity. Furthermore, HTS is a powerful tool for conducting large-scale combination screening to identify synergistic drug pairs pnas.orgspandidos-publications.com. This involves testing numerous combinations of a compound like this compound with other agents to efficiently identify combinations with enhanced efficacy. While the provided results discuss combination studies with this compound, the initial identification of these synergistic partners could have been facilitated by HTS approaches in broader drug discovery efforts pnas.orgspandidos-publications.comresearchgate.net.

Advanced Analytical Techniques for Biological Samples

Advanced analytical techniques are indispensable in preclinical research for analyzing biological samples and gaining deeper insights into the effects of compounds like this compound at the molecular level.

Metabolomics, the comprehensive study of small molecules (metabolites) within biological systems, provides a snapshot of the metabolic state of cells, tissues, or organisms frontiersin.orgnih.govnih.govnih.govaacrjournals.orgscielo.brnih.govosti.govmdpi.com. This approach is valuable in preclinical studies of this compound for understanding how the compound perturbs metabolic pathways and to identify potential biomarkers of response or mechanistic insights.

Although detailed metabolomic data specifically on this compound treatment is not extensively provided in the search results, metabolomics approaches have been utilized in studies involving related areas, such as understanding metabolic variations in disease models where GRPR signaling might be involved or in studies assessing the effects of interventions that include compounds like this compound scielo.brnih.govosti.govmdpi.com. For example, metabolomic profiling has been used to study skeletal muscle loss in arthritis models, a condition where this compound has shown protective effects scielo.brnih.gov. Analyzing changes in metabolite profiles after this compound administration can help to identify the specific metabolic pathways affected by GRPR antagonism and how these changes relate to the observed phenotypic outcomes.

Techniques such as Ultra-performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) are commonly employed in metabolomics studies to separate and identify a wide range of metabolites in biological samples frontiersin.orgnih.govnih.govnih.govaacrjournals.orgscielo.brnih.govosti.govmdpi.com. LC-MS/MS has also been specifically used for the quantification of this compound (RC-3095) itself in biological samples, which is crucial for pharmacokinetic studies and correlating exposure with effect sciex.com.

While "this compound" is identified in databases like PubChem (Substance ID 341163583) and the Human Metabolome Database (HMDB ID HMDB0249732), and is classified as potentially having anticarcinogenic and antineoplastic properties nih.gov, specific experimental data, proteomic and lipidomic profiles, or details on its investigation using advanced imaging techniques were not found in the search results necessary to fulfill the detailed requirements of sections 5.4.2 and 5.4.3 of the requested outline.

Therefore, a comprehensive article focusing solely on these specific preclinical aspects with detailed research findings and data tables for this compound cannot be generated based on the current search results and within the strict constraints provided.

Vi. Future Directions and Emerging Research Avenues for Ccris 6547

Integration of Artificial Intelligence and Machine Learning in Ccris 6547 Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing various fields of scientific research, including chemistry and drug discovery. For a compound like this compound, with its relatively large and complex structure, AI/ML techniques could offer powerful tools for analysis and prediction. Future research could explore using AI algorithms to predict its physicochemical properties, solubility, permeability, and potential metabolic pathways based on its structure. Machine learning models could also be employed to screen databases for structurally similar compounds or to design novel analogs of this compound with potentially improved properties or targeted activity. Furthermore, AI could assist in analyzing large datasets generated from experimental studies on this compound, such as high-throughput screening data or omics data, to identify patterns and potential mechanisms of action. While specific applications of AI/ML to this compound are not detailed in the available information, this represents a significant and promising future direction for research into complex molecules.

Exploration of Novel Biological Targets for this compound

Given the potential classification of this compound as an anticarcinogenic and antineoplastic agent, a key area for future research involves the detailed exploration of its biological targets nih.gov. Identifying the specific proteins, enzymes, or pathways that this compound interacts with is crucial for understanding its mechanism of action and developing it for potential therapeutic or research applications. Future studies could utilize a range of techniques, including biochemical assays, cell-based screening, and advanced proteomic methods such as affinity purification coupled with mass spectrometry, to identify its binding partners. Computational approaches, such as molecular docking and target prediction algorithms, could also play a role in hypothesizing potential targets based on the compound's structure. The identification of novel biological targets could reveal previously unknown pathways involved in diseases relevant to its potential classifications or uncover new therapeutic opportunities. Specific novel targets for this compound are not detailed in the available search results, indicating this remains an open area for investigation.

Development of Advanced Probes and Sensors Based on this compound

The development of molecular probes and sensors is essential for studying the distribution, localization, and interaction of chemical compounds within complex biological systems. Future research could focus on modifying this compound to create advanced probes and sensors. This might involve conjugating this compound with fluorescent tags, radioactive isotopes, or other detectable labels to track its movement and accumulation in cells or tissues. Alternatively, functional groups could be introduced to enable its use in activity-based protein profiling or other chemical biology techniques aimed at identifying its targets or enzymes that modify it. Sensors based on this compound could potentially be designed to detect specific biological molecules or conditions if this compound exhibits a selective binding or response. The creation of such tools would significantly enhance the ability to study this compound's behavior and effects at a molecular level. Details on specific probes or sensors based on this compound are not present in the available information.

Bioorthogonal Chemistry and In Vivo Application of this compound (excluding human clinical applications)

Bioorthogonal chemistry provides powerful methods for studying biomolecules and chemical compounds in living systems without interfering with native biochemical processes. Applying bioorthogonal strategies to this compound could enable its study in vivo in model organisms or isolated biological systems (excluding human clinical applications). This would involve incorporating a bioorthogonal handle (e.g., an azide, alkyne, tetrazine) into the structure of this compound, allowing it to be selectively labeled or tracked using a complementary reaction partner within a living context. Such approaches could provide valuable insights into the compound's pharmacokinetics, tissue distribution, and interactions with its targets in a more physiological setting than in vitro studies. Future research could explore the synthesis of bioorthogonally tagged this compound analogs and their application in non-human in vivo studies to understand its behavior and efficacy. The available information does not detail existing bioorthogonal or in vivo studies (excluding human clinical) involving this compound.

Q & A

Basic: What are the standard synthetic routes for Ccris 6547, and how do reaction conditions influence yield?

Cris 6547 is synthesized via multi-step processes involving precursor reactions under controlled conditions. A common method includes:

  • Step 1 : Precursor activation using oxidizing agents (e.g., potassium permanganate) under acidic conditions.
  • Step 2 : Intermediate purification via column chromatography.
  • Step 3 : Final coupling reactions with catalysts like palladium complexes at 60–80°C .
    Yield optimization requires precise temperature control, anhydrous environments, and catalyst selection. Industrial-scale production employs continuous flow systems to enhance efficiency and reduce waste .

Basic: What key chemical properties of this compound make it suitable for organic synthesis?

PropertyValue/DescriptionRelevance in Research
Molecular FormulaC₅₆H₇₉N₁₅O₉Predicts reactivity and solubility
Molecular Weight1106.3 g/molInfluences pharmacokinetic studies
StabilityHigh thermal/chemical stabilityEnables harsh reaction conditions
ReactivitySusceptible to oxidation/reductionVersatile in functionalization

These properties allow its use in complex molecule synthesis and enzyme interaction studies .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in reactivity (e.g., oxidation vs. reduction outcomes) often stem from:

  • Variable experimental conditions (pH, solvent polarity).
  • Impurity profiles (unpurified intermediates alter reaction pathways).
    Methodological recommendations :
  • Standardize protocols using high-purity reagents (≥99%) and controlled humidity.
  • Validate results via NMR and mass spectrometry to confirm product identity .
  • Cross-reference studies using the FINER criteria (Feasible, Novel, Ethical, Relevant) to assess data reliability .

Advanced: What strategies optimize this compound’s synthesis yield in industrial-scale applications?

Key parameters for scaling up:

  • Catalyst loading : 0.5–1.0 mol% palladium reduces side reactions.
  • Flow chemistry : Continuous reactors improve heat dissipation and mixing efficiency.
  • Quality control : In-line HPLC monitors intermediate purity (>98%) to prevent batch failures .
    Challenges : Scalability of chiral resolution steps requires enantioselective membranes or enzymatic catalysis .

Advanced: How does this compound’s mechanism of action inform its potential in drug development?

Cris 6547 binds to enzymatic active sites (e.g., proteases) via:

  • Hydrogen bonding : Imidazole and indole moieties interact with catalytic residues.
  • Steric effects : Bulky side chains modulate substrate selectivity.
    Research design :
  • Use in vitro assays (e.g., fluorescence quenching) to quantify binding affinity.
  • Validate in vivo efficacy via murine models with pharmacokinetic profiling (half-life, bioavailability) .

Advanced: What experimental frameworks assess this compound’s stability in biological systems?

  • In vitro stability : Incubate with liver microsomes (pH 7.4, 37°C) and analyze degradation via LC-MS.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition pathways.
  • Light sensitivity : Expose to UV-Vis radiation and monitor photodegradation products .

Advanced: How can computational modeling predict this compound’s interactions with novel molecular targets?

  • Docking simulations : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions.
  • MD simulations : Analyze binding stability over 100-ns trajectories (AMBER or GROMACS).
  • QSAR models : Corrogate substituent effects on bioactivity using Hammett constants .

Basic: What analytical techniques are critical for characterizing this compound?

TechniqueApplication
NMR spectroscopyConfirm chiral centers and purity
High-resolution MSVerify molecular weight
X-ray crystallographyResolve 3D structure
HPLCQuantify enantiomeric excess

Ensure compliance with IUPAC guidelines for reproducibility .

Advanced: What interdisciplinary approaches enhance this compound’s application in material science?

  • Polymer composites : Incorporate into conductive polymers via electropolymerization.
  • Catalyst design : Anchor to metal-organic frameworks (MOFs) for heterogeneous catalysis.
  • Surface functionalization : Use self-assembled monolayers (SAMs) for sensor development .

Advanced: How do structural modifications of this compound affect its pharmacokinetic profile?

  • Amino acid substitution : Replace indole groups with pyridine to enhance solubility.
  • PEGylation : Attach polyethylene glycol chains to prolong circulation time.
  • Prodrug strategies : Mask reactive sites with ester groups for targeted release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.